molecular formula C22H21NO4S B12630943 2-[(4-Methylbenzene-1-sulfonyl)amino]-2-phenylethyl benzoate CAS No. 918943-73-4

2-[(4-Methylbenzene-1-sulfonyl)amino]-2-phenylethyl benzoate

Cat. No.: B12630943
CAS No.: 918943-73-4
M. Wt: 395.5 g/mol
InChI Key: CJHVOMIQIZQFEE-UHFFFAOYSA-N
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Description

2-[(4-Methylbenzene-1-sulfonyl)amino]-2-phenylethyl benzoate is an organic compound that features a complex structure with both aromatic and sulfonyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Methylbenzene-1-sulfonyl)amino]-2-phenylethyl benzoate typically involves multiple steps, starting from simpler aromatic compounds. One common method involves the sulfonylation of an aromatic amine followed by esterification. The reaction conditions often require the use of strong acids or bases, and the reactions are typically carried out under controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale sulfonylation and esterification processes. These processes are optimized for yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions

2-[(4-Methylbenzene-1-sulfonyl)amino]-2-phenylethyl benzoate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: Both electrophilic and nucleophilic substitution reactions can occur, depending on the conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfonic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

2-[(4-Methylbenzene-1-sulfonyl)amino]-2-phenylethyl benzoate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(4-Methylbenzene-1-sulfonyl)amino]-2-phenylethyl benzoate involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins or enzymes, potentially inhibiting their activity. The aromatic groups may also participate in π-π stacking interactions, further influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(4-Methylbenzene-1-sulfonyl)amino]-2-phenylethyl acetate
  • 2-[(4-Methylbenzene-1-sulfonyl)amino]-2-phenylethyl propionate

Uniqueness

Compared to similar compounds, 2-[(4-Methylbenzene-1-sulfonyl)amino]-2-phenylethyl benzoate may exhibit unique properties due to the presence of the benzoate ester group. This group can influence the compound’s solubility, reactivity, and overall biological activity, making it a valuable compound for specific applications.

Properties

CAS No.

918943-73-4

Molecular Formula

C22H21NO4S

Molecular Weight

395.5 g/mol

IUPAC Name

[2-[(4-methylphenyl)sulfonylamino]-2-phenylethyl] benzoate

InChI

InChI=1S/C22H21NO4S/c1-17-12-14-20(15-13-17)28(25,26)23-21(18-8-4-2-5-9-18)16-27-22(24)19-10-6-3-7-11-19/h2-15,21,23H,16H2,1H3

InChI Key

CJHVOMIQIZQFEE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC(COC(=O)C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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